- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://fr.kuujia.com/scimg/cas/92235-34-2x500.png)
92235-34-2 structure
Nom du produit:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numéro CAS:92235-34-2
Le MF:C9H16N2O3
Mégawatts:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
- (S)-BOC-3-AMINO-2-PYRROLIDINONE
- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
- FD1232
- (S)-(-)-3-Boc-aminopyrrolidin-2-one
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
- (S)-Boc-3-amino-2-pyrrolidinone,97%
-
- MDL: MFCD03426144
- Piscine à noyau: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- La clé Inchi: DVWCHAUBYVZILO-LURJTMIESA-N
- Sourire: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 200.116092g/mol
- Charge de surface: 0
- XLogP3: 0.4
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 200.116092g/mol
- Masse isotopique unique: 200.116092g/mol
- Surface topologique des pôles: 67.4Ų
- Comptage des atomes lourds: 14
- Complexité: 245
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Le PSA: 67.43000
- Le LogP: 1.11930
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informations de sécurité
- Description des dangers: H302-H315-H319-H332-H335
- Conditions de stockage:Sealed in dry,2-8°C
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Données douanières
- Code HS:2933790090
- Données douanières:
Code douanier chinois:
2933790090Résumé:
2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 100MG |
¥ 237.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 250MG |
¥ 409.00 | 2023-04-12 | |
Chemenu | CM119143-5g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 5g |
$808 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 5g |
¥6358.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 1g |
¥1187.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 1g |
¥ 1,082.00 | 2023-04-12 | |
Enamine | EN300-3068166-0.5g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 0.5g |
$218.0 | 2023-09-05 | |
Enamine | EN300-3068166-10.0g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 10.0g |
$1594.0 | 2023-07-06 | |
eNovation Chemicals LLC | D588039-10g |
(S)-Boc-3-amino-2-pyrrolidinone |
92235-34-2 | 97% | 10g |
$2500 | 2023-09-03 | |
Chemenu | CM119143-1g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 1g |
$*** | 2023-05-29 |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Référence
- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Référence
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Référence
- Protein synthesis with conformationally constrained cyclic dipeptidesBioorganic & Medicinal Chemistry, 2020, 28(22),,
Méthode de production 5
Conditions de réaction
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux
Référence
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acidsJournal of Peptide Science, 2005, 11(3), 175-186,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Référence
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Référence
- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran
Référence
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor XaJournal of Medicinal Chemistry, 1999, 42(18), 3557-3571,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Référence
- A flexible approach to (S)-3-amino-2-pyrrolidinone derivativesHeterocycles, 2004, 64, 121-128,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux
Référence
- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Référence
- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C
Référence
- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials
- 3-Aminopyrrolidin-2-one
- (3S)-3-aminopyrrolidin-2-one
- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-
- Di-tert-butyl dicarbonate
- Boc-L-2,4-diaminobutyric acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-
- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Littérature connexe
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Pureté:99%
Quantité:5g
Prix ($):625.0